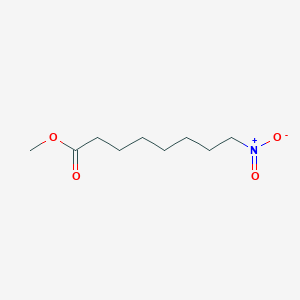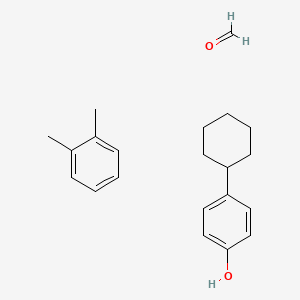
Adenosine, N,N'-1,4-butanediylbis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, N,N’-1,4-butanediylbis- is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of adenosine moieties linked by a 1,4-butanediyl bridge, which imparts distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N’-1,4-butanediylbis- typically involves the reaction of adenosine with 1,4-butanediol under specific conditions. The process may include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst to promote the formation of the 1,4-butanediyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
Adenosine, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Adenosine, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals
作用機序
The mechanism of action of Adenosine, N,N’-1,4-butanediylbis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it can influence purinergic signaling pathways, which play a crucial role in various physiological processes .
類似化合物との比較
Similar Compounds
N,N’-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]: This compound shares a similar 1,4-butanediyl linkage but differs in its functional groups and applications.
1,4-Butanediol diglycidyl ether: Another compound with a 1,4-butanediyl linkage, commonly used in the modification of epoxy resins.
Uniqueness
Adenosine, N,N’-1,4-butanediylbis- is unique due to its adenosine moieties, which impart specific biological and chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
CAS番号 |
60687-65-2 |
|---|---|
分子式 |
C24H32N10O8 |
分子量 |
588.6 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C24H32N10O8/c35-5-11-15(37)17(39)23(41-11)33-9-31-13-19(27-7-29-21(13)33)25-3-1-2-4-26-20-14-22(30-8-28-20)34(10-32-14)24-18(40)16(38)12(6-36)42-24/h7-12,15-18,23-24,35-40H,1-6H2,(H,25,27,29)(H,26,28,30)/t11-,12-,15-,16-,17-,18-,23-,24-/m1/s1 |
InChIキー |
CRXAXFGOZJAQDA-INLCHHDGSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
